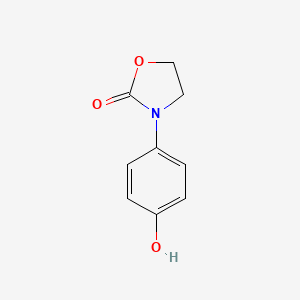

3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one

货号 B1371404

CAS 编号:

97389-25-8

分子量: 179.17 g/mol

InChI 键: NIIQAHPHBGULNH-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one” is a type of organic compound. It likely contains a phenolic group (4-Hydroxyphenyl) and an oxazolidin-2-one group .

Synthesis Analysis

While specific synthesis methods for “3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one” were not found, related compounds have been synthesized through various methods. For example, amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions have been synthesized .Molecular Structure Analysis

The molecular structure of “3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one” would likely be determined by the arrangement of its phenolic and oxazolidin-2-one groups. Related compounds have been analyzed using techniques such as X-ray crystallography .科学研究应用

Synthesis and Mechanism

- Tavernier et al. (2010) reported on the electrochemical hydroxylation of 1,3-oxazolidin-2-one to 4-hydroxy-1,3-oxazolidin-2-one, a process that also produces a symmetrical ether derived from the hydroxy compound. They further developed an improved synthesis of 3H-1,3-oxazol-2-one and discussed the reaction mechanism in detail (Tavernier, Damme, Ricquier, & Anteunis, 2010).

Synthesis of Isomeric Oxazolidinones

- Madesclaire et al. (2007) explored the synthesis of various isomeric 2-oxazolidinones from specific aminoalcohols, investigating the effect of experimental conditions on compound formation (Madesclaire, Zaitsev, Zaitseva, & Sharipova, 2007).

Oxazolidin-2-one in Synthetic Organic Chemistry

- Zappia et al. (2007) discussed the oxazolidin-2-one ring as a popular framework in synthetic organic chemistry, with applications as chiral auxiliaries in asymmetric synthesis and as protective groups for aminoalcohol systems (Zappia, Gács-baitz, Monache, Misiti, Nevola, & Botta, 2007).

Novel Cycloaddition Reactions

- Zhang et al. (2016) developed a novel [3 + 2] cycloaddition reaction involving azaoxyallyl cations and aldehydes, facilitating the formation of various oxazolidin-4-ones, highlighting the reaction's potential utility (Zhang, Yang, Yao, & Lin, 2016).

Enantiomerically Pure Aminodiols Synthesis

- González-Rosende et al. (2004) reported on the synthesis of enantiomerically pure aminodiols from specific oxazolidin-2-ones, illustrating the chemical transformation processes involved (González-Rosende, Jordá-Gregori, Sepúlveda-Arques, & Orena, 2004).

Enzymatic Synthesis for Pharmaceutical Intermediates

- Singh et al. (2013) developed efficient enzymatic methods for synthesizing specific oxazolidin-2-one derivatives, an intermediate in the production of cholesterol absorption inhibitors (Singh, Goel, Rai, & Banerjee, 2013).

Immobilized Enzymatic Synthesis and Kinetic Modeling

- Yadav and Pawar (2014) studied the enzymatic synthesis of oxazolidin-2-ones using various immobilized lipases, providing insights into the reaction mechanism and kinetic constants (Yadav & Pawar, 2014).

属性

IUPAC Name |

3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-8-3-1-7(2-4-8)10-5-6-13-9(10)12/h1-4,11H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIQAHPHBGULNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630974 |

Source

|

| Record name | 3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one | |

CAS RN |

97389-25-8 |

Source

|

| Record name | 3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

![3-[(6-Chloro-3-pyridinyl)methyl]-2,4-pentanedione](/img/structure/B1371327.png)

![3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1371340.png)

![3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propan-1-ol](/img/structure/B1371345.png)